molecular formula C20H26O3 B1196355 beta-Estradiol 17-acetate

beta-Estradiol 17-acetate

Cat. No.: B1196355
M. Wt: 314.4 g/mol
InChI Key: QAHOQNJVHDHYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester is a steroid ester.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been involved in chemical synthesis processes. For example, the bromination of related compounds leads to derivatives with potential applications in organic chemistry (Coombs, Hall, & Vose, 1973).
  • Synthesis involving acetic acid esters, such as the creation of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and esters, showcases the versatility of these compounds in producing various organic structures (Sakhno et al., 2021).
  • Research on acetylation with acetic anhydride highlights the transformation capabilities of these compounds in organic chemistry (Al’fonsov et al., 2001).

Application in Organic Compound Development

  • The compound is instrumental in the synthesis of various organic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, as demonstrated by the preparation of related hydroxy acids and esters (Hanzawa et al., 2012).
  • In the creation of specific phenanthrene derivatives, acetic anhydride and sodium acetate play a crucial role, which indicates the significance of these components in specialized organic syntheses (Abdel‐Wahhab, El-Assal, Ramses, & Shehab, 1968).

Pharmaceutical and Biomedical Research

  • In the field of pharmaceutical research, acetic acid esters have been utilized for synthesizing compounds with potential antibacterial properties, as seen in the synthesis of thiazolidin-4-ones (Čačić et al., 2009).
  • The extraction of bioactive compounds from marine organisms, such as sea anemones, has identified compounds including acetic acid-17-acetoxy-4,4,10,13-tetramethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta (a) phenanthren-3-yl ester, suggesting its potential in biomedical applications (Thangaraj, Bragadeeswaran, & Gokula, 2018).

Specialized Chemical Reactions

  • Specific studies have demonstrated the role of acetic acid esters in electrochemical reduction processes, indicating their importance in specialized chemical reactions and potential industrial applications (Sicker et al., 1995).

Properties

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOQNJVHDHYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Estradiol 17-acetate
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